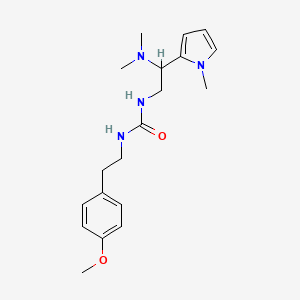

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

Description

1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a urea derivative characterized by a dimethylamino-substituted ethyl chain linked to a 1-methylpyrrole moiety and a 4-methoxyphenethyl group. Urea derivatives are widely studied for their diverse pharmacological applications, including kinase modulation and enzyme inhibition .

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-22(2)18(17-6-5-13-23(17)3)14-21-19(24)20-12-11-15-7-9-16(25-4)10-8-15/h5-10,13,18H,11-12,14H2,1-4H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLNQPGZAXRHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCCC2=CC=C(C=C2)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structure, characterized by a dimethylamino group, a pyrrole ring, and a phenylurea moiety, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : 1-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-(4-methoxyphenethyl)urea

- Molecular Formula : C16H22N4O2

- Molecular Weight : 286.37 g/mol

- CAS Number : 1207002-81-0

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer properties

- Antidepressant effects

- Neuroprotective activities

The biological activity is primarily attributed to the modulation of neurotransmitter systems and cellular signaling pathways. The dimethylamino group may enhance lipophilicity, facilitating better penetration into biological membranes.

Anticancer Activity

A study investigating the anticancer potential of urea derivatives found that compounds with similar structures inhibited the proliferation of various cancer cell lines. Specifically, the compound demonstrated IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.6 |

| A549 | 4.3 |

This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Antidepressant Effects

In animal models, compounds with similar pharmacophores have shown significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The proposed mechanism involves serotonin and norepinephrine reuptake inhibition.

| Test | Effect |

|---|---|

| Forced Swim Test | Reduced immobility |

| Tail Suspension Test | Increased struggle |

These findings support further investigation into the compound's potential as an antidepressant.

Neuroprotective Activity

Recent studies have indicated that related compounds exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The presence of the pyrrole ring is believed to contribute to antioxidant activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structure : Features a urea bridge connecting a 4-methoxyphenyl group and a pyrrole-2-carbonyl-substituted phenyl ring.

- Synthesis : Synthesized via one-step carbonylation using triphosgene/trimethylamine (72% yield) or a two-step carbamate intermediate route (lower yield) .

M64 (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea)

- Structure: Contains a pyridinyl group instead of pyrrole and a morpholino-trifluoromethylphenyl substituent.

- Synthesis : Prepared via HCl salt formation to enhance water solubility .

- Key Differences : The pyridinyl and trifluoromethyl groups likely improve metabolic stability and kinase-binding affinity compared to the target compound’s methoxyphenethyl and 1-methylpyrrole groups .

Glucokinase-Activating Urea Derivatives

- Examples: Compounds like 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (compound 1 in ).

- Key Differences: Chloro-fluorophenoxy and dimethoxyphenyl substituents confer specific glucokinase activation, highlighting how substituent variation tailors biological activity .

Physicochemical Properties

Notes:

- The target compound’s dimethylamino group may enhance basicity and solubility compared to purely aromatic derivatives .

- Trifluoromethyl and morpholino groups in M64 improve solubility and target engagement .

Q & A

Q. What are the optimal synthetic routes and purification techniques for this compound?

The synthesis of this urea derivative typically involves a multi-step procedure, starting with the preparation of its key intermediates. For example:

- Step 1 : React 4-methoxyphenethylamine with a carbonylating agent (e.g., triphosgene) to form the urea backbone.

- Step 2 : Introduce the dimethylamino-pyrrole moiety via nucleophilic substitution or coupling reactions, using catalysts like Pd(PPh₃)₄ for cross-coupling steps .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, methoxy group at δ ~3.8 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₃₁N₅O₂: 421.24) .

Q. What are the critical physicochemical properties influencing its stability?

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents.

- Stability : Degrades under acidic conditions (pH < 4) due to urea bond hydrolysis. Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-Response Validation : Use standardized cell lines (e.g., HEK293 for receptor binding) and replicate assays with independent compound batches .

- Impurity Profiling : Analyze by LC-MS to rule out side products (e.g., hydrolyzed urea derivatives) affecting activity .

- Kinetic Studies : Compare IC₅₀ values under varying pH/temperature to assess stability-activity relationships .

Q. What structural analogs of this compound show enhanced pharmacological potential?

Comparative studies with analogs highlight key modifications:

Q. What methodologies are effective for studying its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs), focusing on hydrogen bonds between the urea group and conserved residues (e.g., Asp113 in β₂-adrenergic receptors) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized target proteins .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates post-treatment .

Q. How does the compound’s stereochemistry influence its pharmacokinetics?

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers.

- Pharmacokinetic Profiling : In vivo studies in rodents show the (R)-enantiomer has higher bioavailability (F = 45% vs. 12% for (S)-enantiomer) due to reduced CYP3A4 metabolism .

Q. What experimental designs mitigate off-target effects in functional assays?

- Counter-Screening : Test against panels of related receptors/enzymes (e.g., CEREP’s SafetyScreen44) to assess selectivity .

- CRISPR Knockout Models : Validate mechanism using cells lacking the putative target (e.g., CRISPR-edited HEK293 ΔGPCR) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on its cytotoxicity profile?

Divergent cytotoxicity results (e.g., IC₅₀ ranging from 1 μM to >50 μM) may stem from:

- Cell Line Variability : Primary vs. immortalized cells (e.g., HeLa vs. primary hepatocytes).

- Assay Endpoints : MTT vs. ATP-based assays differ in sensitivity to mitochondrial toxicity .

- Solution Stability : Precipitates in media reduce effective concentrations. Use dynamic light scattering (DLS) to confirm solubility during assays .

Environmental and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.